(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Chiral Synthesis Medicinal Chemistry Drug Discovery

This (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is an enantiopure trans-configured fluorinated pyrrolidine scaffold. Its defined stereochemistry is essential for chiral drug intermediates and LOXL2 inhibitor programs such as PAT-1251. The dual amine/alcohol handles allow rapid SAR derivatization, eliminating the need for achiral or racemic starting materials. Supplied as a solid hydrochloride salt for enhanced stability. Ideal for medicinal chemistry and CROs requiring absolute configuration control in CNS, anti-inflammatory, and anti-fibrotic pipelines.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57
CAS No. 2006333-41-9
Cat. No. B3040433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
CAS2006333-41-9
Molecular FormulaC4H9ClFNO
Molecular Weight141.57
Structural Identifiers
SMILESC1C(C(CN1)F)O.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1
InChIKeyZZJHCOUWDLIGPH-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 2006333-41-9): Procurement-Grade Chiral Fluorinated Pyrrolidine Building Block


(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is a stereochemically defined, fluorinated pyrrolidine derivative [1]. It is supplied as a solid hydrochloride salt with a molecular weight of 141.57 g/mol and is characterized by its trans (3R,4R) configuration, which is critical for enantioselective synthetic applications . This compound is fundamentally a chiral building block and drug intermediate, and it is distinct from its non-fluorinated, cis, or enantiomeric counterparts, with its specific stereochemistry being a primary determinant of its utility in medicinal chemistry and pharmaceutical development .

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: Why In-Class Substitution Without Rigorous Stereochemical Control Is Not a Viable Strategy


Substituting (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride with a generic, achiral, or incorrectly configured analog is scientifically unjustified due to the principle of stereochemical specificity in drug-target interactions [1]. Pyrrolidine derivatives, particularly those with multiple chiral centers like this one, exhibit profoundly different biological activities and binding affinities based on their absolute configuration [1]. The (3R,4R) trans stereoisomer is a specific, enantiomerically pure compound [2], while alternatives such as the racemic mixture, the (3S,4S) enantiomer, or the cis diastereomers represent distinct chemical entities with divergent pharmacological and synthetic outcomes . Furthermore, the presence of fluorine enhances metabolic stability and bioavailability, properties that are absent in non-fluorinated analogs [3][4]. Therefore, any substitution would necessitate a complete re-validation of downstream synthetic and biological results.

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Quantitative, Comparator-Focused Evidence Guide for Scientific Procurement


Defined (3R,4R) Trans Stereochemistry Enables Enantioselective Synthesis vs. Racemic or Incorrect Stereoisomers

The (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride compound possesses a specific trans stereochemistry, which is a critical requirement for the synthesis of enantiomerically pure drug candidates . Unlike a racemic mixture, which contains a 1:1 ratio of both enantiomers, this single, defined stereoisomer ensures that downstream biological assays and pharmacological studies are not confounded by the presence of the opposite enantiomer, which could exhibit different, and potentially antagonistic, biological activity [1][2].

Chiral Synthesis Medicinal Chemistry Drug Discovery

Fluorine Substitution Imparts Enhanced Metabolic Stability and Bioavailability vs. Non-Fluorinated Pyrrolidines

The incorporation of a fluorine atom into the pyrrolidine ring is a well-established strategy to improve the metabolic stability and bioavailability of drug candidates by blocking oxidative metabolism and altering pKa [1]. (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride possesses this key feature [2]. While direct comparative in vivo data for this specific building block is not available, a vast body of medicinal chemistry literature demonstrates that fluorination of saturated heterocycles like pyrrolidine generally leads to a significant increase in metabolic half-life and oral absorption compared to their non-fluorinated counterparts [1][3].

Medicinal Chemistry ADME Drug Design

Hydrochloride Salt Form Enhances Solubility and Handling vs. Free Base

(3R,4R)-4-fluoropyrrolidin-3-ol is supplied as a hydrochloride salt . This salt form confers significantly higher aqueous solubility compared to its free base counterpart [1]. The free base, (3R,4R)-4-fluoropyrrolidin-3-ol (CAS 1524707-61-6), is a neutral compound with limited water solubility [2]. The hydrochloride salt form is preferred for most synthetic transformations as it is a solid that is easy to weigh and handle, and it can be used directly in aqueous or polar organic reaction conditions after simple neutralization or as a substrate for nucleophilic reactions.

Process Chemistry Formulation Synthesis

Documented Use as a Key Intermediate in the Synthesis of LOXL2 Inhibitors vs. Unspecified Analogs

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is explicitly cited as a synthetic intermediate for the preparation of various active compounds, including a specific class of lysyl oxidase-like 2 (LOXL2) inhibitors . For instance, the LOXL2 inhibitor PAT-1251 contains a closely related (3R,4R)-3-fluoro-4-hydroxypyrrolidine motif, underscoring the critical nature of this specific stereochemistry for binding to the target enzyme [1]. In contrast, the (3S,4S) enantiomer or cis diastereomers are not associated with this specific pharmacophore in the same way, highlighting the unique value proposition of the (3R,4R) isomer for this therapeutic area [2].

Drug Intermediate LOXL2 Inhibitor Fibrosis

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Enantioselective Synthesis of Advanced Pharmaceutical Intermediates

This compound is ideal for medicinal chemistry groups and CROs engaged in the enantioselective synthesis of complex drug candidates. The defined (3R,4R) trans stereochemistry provides a chiral handle for asymmetric synthesis, ensuring that the final active pharmaceutical ingredient (API) or advanced intermediate is produced with the correct three-dimensional orientation . This is a critical requirement for programs where the target's binding pocket exhibits high stereospecificity [1].

Development of LOXL2 Inhibitors and Other Fluorinated Pyrrolidine-Based Therapeutics

Procurement is strategically justified for research groups specifically focused on lysyl oxidase-like 2 (LOXL2) inhibitors, given the compound's structural relationship to a major class of LOXL2 inhibitors exemplified by PAT-1251 [2]. More broadly, the fluorinated pyrrolidine core is a privileged scaffold in drug discovery, making this building block a versatile asset for exploring chemical space in programs targeting CNS disorders, inflammation, and fibrotic diseases where enhanced metabolic stability is desired [3].

Building Block for Focused Compound Libraries and SAR Exploration

For discovery chemistry, (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride serves as a high-value building block for the synthesis of focused libraries of fluorinated pyrrolidines [4]. Its functional groups (a secondary amine and an alcohol) offer two distinct points for further derivatization (e.g., alkylation, acylation, sulfonylation), allowing for rapid exploration of structure-activity relationships (SAR) around a metabolically stable, chiral core [5]. This is a more targeted and efficient approach compared to starting from achiral or racemic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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